molecular formula C10H18N2 B124158 1-Tert-butyl-4-propan-2-ylimidazole CAS No. 154385-49-6

1-Tert-butyl-4-propan-2-ylimidazole

Cat. No.: B124158
CAS No.: 154385-49-6
M. Wt: 166.26 g/mol
InChI Key: YZUFLELNAVPZKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Tert-butyl-4-propan-2-ylimidazole is a heterocyclic organic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a tert-butyl group at the first position and an isopropyl group at the fourth position of the imidazole ring. Imidazoles are known for their versatility and are widely used in various fields, including pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

The synthesis of 1-Tert-butyl-4-propan-2-ylimidazole can be achieved through several synthetic routes. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild, allowing for the inclusion of various functional groups . Another approach involves the intramolecular cyclization of amines followed by elimination and aromatization . Industrial production methods often utilize these synthetic routes due to their efficiency and scalability.

Chemical Reactions Analysis

1-Tert-butyl-4-propan-2-ylimidazole undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can produce various N-alkyl or N-acyl imidazoles.

Scientific Research Applications

1-Tert-butyl-4-propan-2-ylimidazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Tert-butyl-4-propan-2-ylimidazole involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it a useful ligand in catalysis. Additionally, the compound can interact with biological macromolecules, such as enzymes and receptors, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

1-Tert-butyl-4-propan-2-ylimidazole can be compared with other imidazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct steric and electronic properties, making it suitable for specialized applications in various fields.

Properties

CAS No.

154385-49-6

Molecular Formula

C10H18N2

Molecular Weight

166.26 g/mol

IUPAC Name

1-tert-butyl-4-propan-2-ylimidazole

InChI

InChI=1S/C10H18N2/c1-8(2)9-6-12(7-11-9)10(3,4)5/h6-8H,1-5H3

InChI Key

YZUFLELNAVPZKB-UHFFFAOYSA-N

SMILES

CC(C)C1=CN(C=N1)C(C)(C)C

Canonical SMILES

CC(C)C1=CN(C=N1)C(C)(C)C

Synonyms

1H-Imidazole,1-(1,1-dimethylethyl)-4-(1-methylethyl)-(9CI)

Origin of Product

United States

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